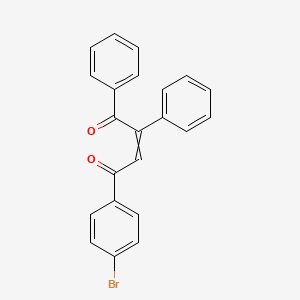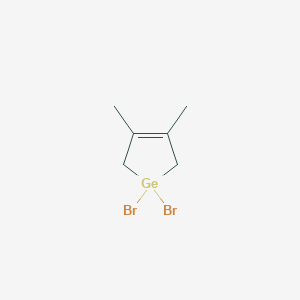
1,1-Dibromo-3,4-dimethyl-2,5-dihydro-1H-germole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dibromo-3,4-dimethyl-2,5-dihydro-1H-germole is a compound that belongs to the class of organogermanium compounds It is characterized by the presence of two bromine atoms and two methyl groups attached to a germole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dibromo-3,4-dimethyl-2,5-dihydro-1H-germole typically involves the bromination of 3,4-dimethyl-2,5-dihydro-1H-germole. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the germole ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: 1,1-Dibromo-3,4-dimethyl-2,5-dihydro-1H-germole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 3,4-dimethyl-2,5-dihydro-1H-germole by removing the bromine atoms.
Oxidation Reactions: Oxidation of the compound can lead to the formation of germole oxides.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for nucleophilic substitution.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Major Products:
Substitution: Formation of 1-iodo-3,4-dimethyl-2,5-dihydro-1H-germole.
Reduction: Formation of 3,4-dimethyl-2,5-dihydro-1H-germole.
Oxidation: Formation of germole oxides.
科学研究应用
1,1-Dibromo-3,4-dimethyl-2,5-dihydro-1H-germole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials and catalysts.
作用机制
The mechanism of action of 1,1-Dibromo-3,4-dimethyl-2,5-dihydro-1H-germole involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound may also undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects.
相似化合物的比较
1,1-Dibromo-3,4-dimethyl-2,5-dihydro-1H-silole: Similar structure but contains silicon instead of germanium.
1,1-Dibromo-3,4-dimethyl-2,5-dihydro-1H-stannole: Contains tin instead of germanium.
1,1-Dibromo-3,4-dimethyl-2,5-dihydro-1H-plumbole: Contains lead instead of germanium.
Uniqueness: 1,1-Dibromo-3,4-dimethyl-2,5-dihydro-1H-germole is unique due to the presence of germanium, which imparts distinct chemical and physical properties compared to its silicon, tin, and lead analogs. Germanium compounds are known for their potential biological activity and lower toxicity, making them attractive for medicinal and industrial applications.
属性
CAS 编号 |
51343-25-0 |
|---|---|
分子式 |
C6H10Br2Ge |
分子量 |
314.58 g/mol |
IUPAC 名称 |
1,1-dibromo-3,4-dimethyl-2,5-dihydrogermole |
InChI |
InChI=1S/C6H10Br2Ge/c1-5-3-9(7,8)4-6(5)2/h3-4H2,1-2H3 |
InChI 键 |
XMTPAXHUTPIUHR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C[Ge](C1)(Br)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


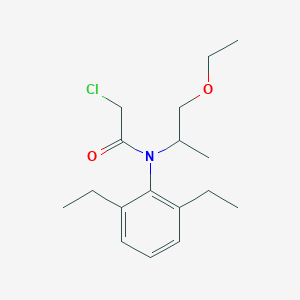
![1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]-](/img/structure/B14650874.png)
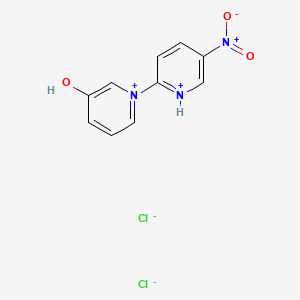
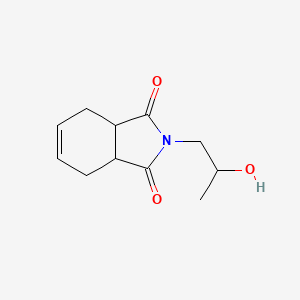




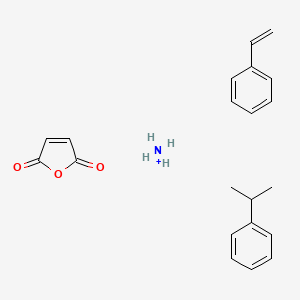
![Benzenamine, N-[[(1,1-dimethylethyl)dioxy]methyl]-N-methyl-](/img/structure/B14650927.png)
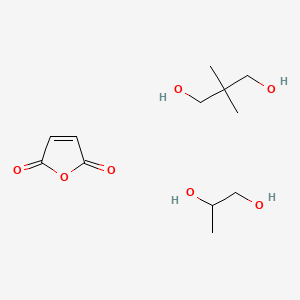

![2-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14650953.png)
